(E)-5-(1-(styrylsulfonyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O3S/c21-20(22,23)17-8-4-7-15(11-17)18-24-19(29-25-18)16-12-26(13-16)30(27,28)10-9-14-5-2-1-3-6-14/h1-11,16H,12-13H2/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSCHHPHMYCTIC-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C=CC2=CC=CC=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-5-(1-(styrylsulfonyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole belongs to a class of heterocyclic compounds known for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The molecular structure of the compound features a 1,2,4-oxadiazole ring, which is often associated with significant biological activity. The presence of a styrylsulfonyl group and a trifluoromethyl phenyl moiety contributes to its unique pharmacological profile.
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. For instance, compounds with similar structures have shown promising results in inhibiting various cancer cell lines. The mechanism of action typically involves the induction of apoptosis and inhibition of key signaling pathways such as EGFR and Src kinases.
- Case Study : A related oxadiazole derivative demonstrated an IC50 value of 0.24 μM against EGFR, indicating potent inhibitory activity . This suggests that this compound may exhibit similar or enhanced anticancer properties.
Antimicrobial Activity
The antimicrobial efficacy of oxadiazoles has been well-documented. Studies indicate that compounds with electron-withdrawing groups (EWGs) at specific positions enhance antibacterial activity against Gram-negative bacteria.
- Research Findings : Derivatives with chloro or nitro substituents showed significant antibacterial potential . It is hypothesized that this compound could exhibit comparable effects due to its structural similarities.
Antioxidant Activity
Oxadiazoles are also recognized for their antioxidant properties, which can mitigate oxidative stress in biological systems.
- Mechanism : The presence of functional groups capable of donating electrons contributes to the radical scavenging ability . This property is critical in preventing cellular damage and maintaining cellular homeostasis.
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is significantly influenced by their structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Electron-Withdrawing Groups (EWGs) | Increase anticancer and antibacterial activity |
| Substituents on the Phenyl Ring | Affect binding affinity to target enzymes |
| Presence of Sulfonyl Group | Enhances solubility and bioavailability |
Scientific Research Applications
Synthesis and Characterization
The synthesis of (E)-5-(1-(styrylsulfonyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole typically involves multi-step reactions that include the formation of the azetidine and oxadiazole moieties. The characterization of the compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure and purity.
Anticancer Properties
Recent studies have indicated that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer activities. For instance, derivatives of 1,3,4-oxadiazoles have been investigated for their potential to inhibit cancer cell proliferation. In vitro assays have shown that these compounds can induce apoptosis in various cancer cell lines such as glioblastoma and breast cancer cells .
Antidiabetic Effects
In addition to anticancer properties, oxadiazole derivatives have been evaluated for their antidiabetic potential. Studies involving animal models have demonstrated that certain compounds can significantly lower blood glucose levels and improve insulin sensitivity . The mechanism often involves the modulation of metabolic pathways related to glucose homeostasis.
In Silico Studies
Molecular docking studies have been employed to predict the binding affinities of this compound with various biological targets. These studies help in understanding how modifications in the chemical structure can enhance activity against specific targets associated with cancer and diabetes .
Table: Summary of Applications
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
- Azetidine vs. Piperidine/Quinuclidine : The target compound’s azetidine ring (4-membered) may confer greater ring strain and reactivity compared to the 6-membered piperidine in compound 3z or the bicyclic quinuclidine in compound 55. Smaller rings like azetidine often enhance metabolic stability but may reduce synthetic yields due to steric challenges .
- The sulfonyl moiety improves solubility and electron-withdrawing effects, contrasting with the chloromethyl group in or the nitro-pyrazole in .
- Trifluoromethylphenyl Group : Common across analogs, the 3-CF3-Ph group contributes to lipophilicity and resistance to oxidative metabolism, a feature critical in drug design .
Physicochemical and Spectral Properties
- Physical State : Most analogs are oils (e.g., compounds 3z and 57), whereas nitro- or chloromethyl-substituted derivatives (e.g., 63b, ) are solids with defined melting points. The target compound’s physical state is unclear but may trend toward oily consistency due to the bulky styrylsulfonyl group.
- Spectroscopic Confirmation : All analogs were validated via $ ^1H $/$ ^{13}C $/$ ^{19}F $ NMR and HRMS, confirming the reliability of these techniques for oxadiazole characterization .
Q & A
Q. Key Data :
| Parameter | Typical Value | Reference |
|---|---|---|
| Reaction Temperature | 50–80°C | |
| Purification Method | Flash Chromatography | |
| Stereoselectivity | >97% ee (SFC) |
Advanced: How can contradictory data on the biological activity of oxadiazole derivatives be resolved through structural modification and in vitro assays?
Answer:
Contradictions often arise from differences in substituent positioning, stereochemistry, or assay conditions. Methodological approaches include:
- SAR Studies : Systematically varying substituents (e.g., replacing 3-trifluoromethylphenyl with pyridyl groups) to identify pharmacophores. For example, 5-arylacetylenyl modifications enhance electrophilic reactivity, influencing apoptosis induction .
- Mechanistic Profiling : Use flow cytometry to assess cell-cycle arrest (e.g., G1 phase in T47D cells) and caspase-3 activation to confirm apoptotic pathways .
- Control Experiments : Compare activity against structurally similar analogs (e.g., replacing styrylsulfonyl with methylsulfonyl groups) to isolate functional group contributions .
Case Study :
In a study, replacing the 3-phenyl group with a 5-chloropyridin-2-yl group (compound 4l ) improved in vivo antitumor activity in MX-1 models while retaining apoptosis-inducing properties .
Basic: What spectroscopic and analytical methods are most effective for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₂₁H₁₇F₃N₄O₃S: 462.09 g/mol) .
- Chromatography : SFC (Supercritical Fluid Chromatography) ensures enantiomeric purity (>97% ee) .
Advanced: What strategies can enhance the metabolic stability of this compound without compromising bioactivity?
Answer:
- Structural Shielding : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism. The 3-(trifluoromethyl)phenyl group is known to resist CYP450-mediated degradation .
- Steric Hindrance : Modify the azetidine ring with bulky substituents (e.g., tert-butyl) to block enzymatic access to labile bonds .
- Prodrug Design : Mask the sulfonyl group as a phosphonate ester to improve solubility and delay hydrolysis in vivo .
Q. Experimental Validation :
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
- Pharmacokinetic Profiling : Measure half-life (t₁/₂) and AUC in rodent models post-IV/oral administration .
Basic: How does the stereochemistry (E/Z) of the styrylsulfonyl group influence the compound’s reactivity and bioactivity?
Answer:
- Reactivity : The (E)-isomer’s trans configuration facilitates π-π stacking with aromatic residues in target proteins (e.g., TIP47 in apoptosis pathways), enhancing binding affinity .
- Synthesis Control : Bromination/dehydrobromination steps (using HBr/AcOH) selectively generate the (E)-isomer, as described for analogous styryl-oxadiazoles .
- Bioactivity : (E)-isomers exhibit superior IC₅₀ values (e.g., 0.8 µM vs. 12 µM for (Z)-isomers in caspase activation assays) due to optimal spatial alignment with hydrophobic binding pockets .
Advanced: What computational methods aid in predicting the electrophilic reactivity of the oxadiazole core for functionalization?
Answer:
- DFT Calculations : Model the LUMO (Lowest Unoccupied Molecular Orbital) energy of the oxadiazole ring to predict sites susceptible to nucleophilic attack (e.g., C5 position) .
- Molecular Dynamics : Simulate interactions with triflic acid (TfOH) to identify regioselective hydrogen-arylation pathways for generating vinyl triflates .
- Docking Studies : Map electrostatic potential surfaces to guide substitutions (e.g., trifluoromethyl placement) for improved target (e.g., IGF II receptor) binding .
Example :
DFT studies on 5-arylacetylenyl-1,2,4-oxadiazoles revealed that superelectrophilic activation with TfOH proceeds via a dicationic intermediate, enabling regioselective ethenylation .
Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
- Purification Bottlenecks : Flash chromatography is inefficient for large batches; switch to preparative HPLC or crystallization (e.g., using ethanol/water mixtures) .
- Stereochemical Drift : High-temperature reactions may favor (Z)-isomer formation; optimize reaction time and catalysts (e.g., Ir-based) to maintain >95% (E)-isomer yield .
- Cost of Reagents : Replace expensive Pd catalysts with Cu/Ir systems for cross-coupling steps without compromising efficiency .
Advanced: How can contradictory cytotoxicity data across cancer cell lines be mechanistically rationalized?
Answer:
- Cell Line-Specific Targets : Profile expression levels of molecular targets (e.g., TIP47) via Western blotting. For example, compound 1d showed activity in T47D (high TIP47) but not in A549 (low TIP47) .
- Metabolic Activation : Assess intracellular conversion to active metabolites (e.g., sulfoxide derivatives) using LC-MS/MS .
- Microenvironment Factors : Test under hypoxic vs. normoxic conditions, as trifluoromethyl groups may alter redox sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
